Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate is a chemical compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes a pyridine ring substituted with an aminoethyl group, a cyano group, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving suitable precursors such as β-ketoesters and ammonia.
Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine.
Addition of the Cyano Group: The cyano group can be added through a nucleophilic addition reaction using cyanogen bromide.
Esterification: The final step involves the esterification of the carboxylic acid group using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of industrial-grade reagents and catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group or the cyano group using suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ethylenediamine in a polar solvent like ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The aminoethyl group allows the compound to interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. The cyano group can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-aminoethyl)-6-chloropyridine-2-carboxylate
- Methyl 4-(2-aminoethyl)-6-bromopyridine-2-carboxylate
- Methyl 4-(2-aminoethyl)-6-iodopyridine-2-carboxylate
Uniqueness
Methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate is unique due to the presence of the cyano group, which imparts distinct chemical properties such as increased polarity and the ability to participate in specific chemical reactions. This makes it a valuable compound for various applications where these properties are advantageous.
Properties
Molecular Formula |
C10H11N3O2 |
---|---|
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 4-(2-aminoethyl)-6-cyanopyridine-2-carboxylate |
InChI |
InChI=1S/C10H11N3O2/c1-15-10(14)9-5-7(2-3-11)4-8(6-12)13-9/h4-5H,2-3,11H2,1H3 |
InChI Key |
RKEBZMYGIIXCQI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C#N)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.